

# The Efficacy of Medium-Chain Triglycerides in Drug Delivery Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Medium-chain triglycerides (MCTs) have garnered significant attention in pharmaceutical sciences for their unique physicochemical and physiological properties. Composed of fatty acids with aliphatic tails of 6 to 12 carbons, MCTs offer distinct advantages over long-chain triglycerides (LCTs) as excipients in drug delivery systems.[1] Their smaller molecular size, lower viscosity, and distinct metabolic pathway contribute to enhanced drug solubility, permeability, and bioavailability.[2][3] This guide provides a comprehensive evaluation of the efficacy of MCTs in various drug delivery platforms, supported by experimental data and detailed protocols.

# Performance Comparison: MCTs vs. LCTs in Drug Delivery

The selection of a lipid excipient is a critical factor in the formulation of lipid-based drug delivery systems. The choice between MCTs and LCTs can significantly impact drug loading, formulation stability, and in vivo performance. The following tables summarize key performance parameters from comparative studies.

### **Table 1: Solubility and Drug Loading**

The higher polarity and smaller molecular volume of MCTs often lead to superior solubilization of lipophilic drugs compared to LCTs.



| Drug                   | Delivery<br>System | Lipid Carrier | Saturation<br>Solubility<br>(mg/g) | Reference |
|------------------------|--------------------|---------------|------------------------------------|-----------|
| Pterostilbene          | Nanoemulsion       | MCT           | 242.4 ± 10.1                       | [2]       |
| Sunflower Oil<br>(LCT) | 100.4 ± 3.2        | [2]           |                                    |           |
| Olive Oil (LCT)        | 98.5 ± 3.7         | [2]           | _                                  |           |

## Table 2: Formulation Characteristics of Self-Emulsifying Drug Delivery Systems (SEDDS)

MCTs can influence the particle size and self-emulsification efficiency of SEDDS, which are critical for drug absorption.

| Formulation           | Oil Phase                    | Emulsion<br>Droplet Size<br>(nm) | Polydispersity<br>Index (PDI) | Reference |
|-----------------------|------------------------------|----------------------------------|-------------------------------|-----------|
| Progesterone<br>SEDDS | LCT (Maisine<br>CC)          | 371.60 ± 6.90                    | Not Specified                 | [4]       |
| Progesterone<br>SEDDS | MCT (Capric<br>Triglyceride) | 113.50 ± 0.34                    | Not Specified                 | [4]       |
| Progesterone<br>SEDDS | MCT & LCT<br>Hybrid (1:1)    | 21.23 ± 0.30                     | Not Specified                 | [4]       |

## **Table 3: Bioavailability Enhancement**

The unique absorption pathway of MCTs, which primarily involves direct transport to the liver via the portal vein, can lead to improved oral bioavailability of poorly water-soluble drugs.[1][5]



| Drug                  | Formulati<br>on   | Cmax<br>(ng/mL) | AUC0-8h<br>(ng·h/mL) | Tmax (h) | Relative<br>Bioavaila<br>bility         | Referenc<br>e |
|-----------------------|-------------------|-----------------|----------------------|----------|-----------------------------------------|---------------|
| Cannabidio<br>I (CBD) | MCT Oil           | 1.5 ± 0.8       | 3.2 ± 1.5            | 3.0      | -                                       | [6]           |
| Cannabidio<br>I (CBD) | SEDDS<br>with MCT | 6.6 ± 2.5       | 9.1 ± 3.2            | 1.0      | 2.85-fold<br>increase<br>vs. MCT<br>Oil | [6]           |

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the preparation and evaluation of MCT-based drug delivery systems.

### **Protocol 1: Preparation of an MCT-Based Nanoemulsion**

This protocol describes a high-shear homogenization method for producing an oil-in-water (O/W) nanoemulsion.

#### Materials:

- Medium-Chain Triglyceride (MCT) oil
- · Egg Yolk Lecithin
- Tween 80
- Glycerin
- Purified Water
- Active Pharmaceutical Ingredient (API) lipophilic

#### Procedure:



- · Aqueous Phase Preparation:
  - In a suitable vessel, combine glycerin, Tween 80, and purified water.
  - Heat the mixture to 60-70°C while stirring until a homogenous phase is formed.
- Oil Phase Preparation:
  - In a separate vessel, dissolve the API in MCT oil.
  - Add egg yolk lecithin to the oil phase and mix using a high-speed shear mixer until uniformly dispersed.
- Emulsification:
  - Slowly add the oil phase to the aqueous phase while continuously stirring.
  - Subject the mixture to high-shear homogenization at approximately 100,000 rpm for 5 minutes. Repeat this process three times to form a coarse emulsion.[7]
- Nanoemulsification:
  - Pass the coarse emulsion through a high-pressure homogenizer to reduce the droplet size to the nanometer range. The number of passes and pressure should be optimized for the specific formulation.
- Characterization:
  - Measure the particle size, polydispersity index (PDI), and zeta potential of the nanoemulsion using dynamic light scattering (DLS).
  - Determine the encapsulation efficiency and drug loading capacity using appropriate analytical techniques (e.g., HPLC).

## Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the steps for developing a liquid SEDDS formulation.



#### Materials:

- MCT oil
- Surfactant (e.g., Tween 80, Cremophor EL)
- Co-surfactant/Co-solvent (e.g., Transcutol HP, Propylene Glycol)
- · Active Pharmaceutical Ingredient (API) lipophilic

#### Procedure:

- · Excipient Screening:
  - Determine the solubility of the API in various oils, surfactants, and co-solvents to select the most suitable excipients.[8]
- Construction of Pseudo-Ternary Phase Diagrams:
  - Prepare a series of homogenous mixtures of the selected oil, surfactant, and co-surfactant at different weight ratios.
  - Titrate each mixture with water and observe for the formation of a clear, isotropic microemulsion.
  - Plot the results on a pseudo-ternary phase diagram to identify the self-emulsifying region.
    [9]
- Formulation Preparation:
  - Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant.
  - Dissolve the API in this mixture with gentle heating and vortexing until a clear solution is obtained.[9]
- Characterization of Self-Emulsification:



- Add a small volume of the SEDDS formulation to a larger volume of aqueous medium (e.g., simulated gastric fluid) with gentle agitation.
- Visually assess the rate of emulsification and the appearance of the resulting emulsion (e.g., clarity, presence of precipitation).
- Measure the droplet size and PDI of the formed emulsion using DLS.

## Protocol 3: In Vitro Drug Release Study (Dialysis Membrane Method)

This method is commonly used to evaluate the release profile of a drug from a nano-sized delivery system.[10]

#### Materials:

- MCT-based drug delivery system (e.g., nanoemulsion)
- Dialysis membrane with a specific molecular weight cut-off (MWCO)
- Release medium (e.g., phosphate-buffered saline, pH 7.4)
- Shaking water bath or similar apparatus

#### Procedure:

- Preparation of the Dialysis Bag:
  - Cut a piece of the dialysis membrane and hydrate it according to the manufacturer's instructions.
  - Securely close one end of the membrane to form a bag.
- Sample Loading:
  - Accurately measure a specific volume of the drug-loaded MCT formulation and place it inside the dialysis bag.



- Securely close the other end of the bag.
- Release Study:
  - Place the sealed dialysis bag into a vessel containing a known volume of the release medium.
  - Maintain the system at a constant temperature (e.g., 37°C) and agitation speed.[11]
- Sampling:
  - At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[10]
- Analysis:
  - Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC).
  - Calculate the cumulative percentage of drug released over time.

## **Visualizing Mechanisms and Workflows**

Diagrams are powerful tools for illustrating complex biological pathways and experimental processes.





Click to download full resolution via product page

Caption: Digestion and absorption pathway of Medium-Chain Triglycerides (MCTs).





Click to download full resolution via product page

Caption: Experimental workflow for assessing cellular uptake of nanoformulations.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Triglycerides of medium-chain fatty acids: a concise review PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medium-Chain Triacylglycerols (MCTs) and Their Fractions in Drug Delivery Systems: A Systematic Review [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Applications of Medium-Chain Triglycerides in Foods [frontiersin.org]
- 6. A Novel Self-Emulsifying Drug Delivery System (SEDDS) Based on VESIsorb®
   Formulation Technology Improving the Oral Bioavailability of Cannabidiol in Healthy Subjects
   [mdpi.com]
- 7. CN105476959A Medium-chain triglyceride (MCT) nano-emulsion and preparation method thereof Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. jmpas.com [jmpas.com]
- 10. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System -PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Efficacy of Medium-Chain Triglycerides in Drug Delivery Systems: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1181349#evaluating-the-efficacy-of-mcts-in-different-drug-delivery-systems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com